Product packaging for Thiochromen-2-one(Cat. No.:CAS No. 1075-14-5)

Thiochromen-2-one

Cat. No.: B086285
CAS No.: 1075-14-5
M. Wt: 162.21 g/mol
InChI Key: MDYPJPPXVOPUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiochromen-2-one is a privileged sulfur-containing heterocyclic scaffold, serving as the core structure for a wide range of bioactive compounds in medicinal chemistry research. As a sulfur analogue of chromen-2-one, the substitution of oxygen with sulfur imparts distinct electronic and steric properties that significantly influence its chemical reactivity and interactions with biological targets . This scaffold is recognized for its versatile pharmacological potential, with derivatives demonstrating promising activities in various research areas, including antimicrobial, anticancer, and anti-parasitic studies . Structure-Activity Relationship (SAR) studies indicate that strategic molecular modifications, such as the introduction of electron-withdrawing substituents or oxidation of the sulfur atom, can markedly enhance bioactivity and target specificity . From a mechanistic perspective, specific thiocoumarin derivatives have been identified as inhibitors of inducible nitric oxide synthase (NOS2) . Furthermore, the thiochromene core is a valuable building block in synthetic chemistry, used in cycloaddition and other reactions to construct complex polycyclic structures for material science and drug discovery applications . This product, this compound, is offered as a high-purity chemical intermediate to support these innovative research endeavors. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6OS B086285 Thiochromen-2-one CAS No. 1075-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1075-14-5

Molecular Formula

C9H6OS

Molecular Weight

162.21 g/mol

IUPAC Name

thiochromen-2-one

InChI

InChI=1S/C9H6OS/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H

InChI Key

MDYPJPPXVOPUNX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=O)S2

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)S2

Origin of Product

United States

Synthetic Methodologies and Strategies for Thiochromen 2 One and Its Derivatives

Classical Synthetic Approaches to Thiochromen-2-one Core

Classical methods for synthesizing the this compound nucleus have long been established, primarily relying on intramolecular cyclization, conjugate addition, and substitution reactions. These foundational strategies utilize readily available starting materials to construct the bicyclic system.

Intramolecular cyclization is a cornerstone in the synthesis of heterocyclic compounds, including thiochromen-2-ones. These reactions typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiopyranone ring.

One of the most traditional methods involves the acid-catalyzed cyclization of 3-(phenylthio)propanoic acids. These precursors are often synthesized via the reaction of thiophenols with β-propiolactone or acrylic acid derivatives. The subsequent intramolecular Friedel-Crafts acylation, promoted by strong dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid, yields the corresponding thiochroman-4-one (B147511). nih.gov While this route primarily leads to the thiochroman-4-one isomer, modifications and alternative starting materials can direct the synthesis towards thiochromen-2-ones.

A more direct approach to the this compound skeleton is the Pechmann condensation, adapted for sulfur-containing analogues. This involves the reaction of a thiophenol with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst.

Another significant cyclization strategy is the reaction of thiophenols with propiolic acid or its esters. This reaction proceeds via an initial Michael-type addition of the thiol to the alkyne, followed by an intramolecular cyclization to furnish the this compound ring. researchgate.net Similarly, S-aryl propargyl thioethers can undergo intramolecular cyclization with an electrophilic reagent like N-iodosuccinimide (NIS) to form thiochromene rings. rsc.org

Recent developments have explored transition-metal-free intramolecular S-arylation as a one-pot synthesis method for thiochromen-4-ones, a strategy that highlights the ongoing evolution of cyclization techniques. researchgate.net Furthermore, BF₃·OEt₂-mediated one-pot double cyclization of 4-aryl-2-[(arylthio)methyl]butanals has been shown to produce complex fused thiochromene systems. acs.org

Table 1: Examples of Intramolecular Cyclization Reactions

Starting Materials Reagents/Catalyst Product Type Ref.
Thiophenols, β-Keto esters Acid catalyst (e.g., H₂SO₄) 4-Hydroxythis compound nih.gov
3-(Phenylthio)propanoic acids Polyphosphoric acid (PPA) Thiochroman-4-one nih.gov
S-Aryl propargyl thioethers N-Iodosuccinimide (NIS), Silver triflate Thiochromene derivatives rsc.org

Conjugate addition, particularly the Michael addition, is a powerful tool for C-C and C-S bond formation and is widely used in the synthesis of thiochromen-2-ones and their precursors. nih.gov These reactions typically involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

A common strategy involves the Michael addition of thiophenols to α,β-unsaturated acids or esters, such as acrylic acid or cinnamic acid derivatives. The resulting adduct, a 3-(phenylthio)propanoic acid derivative, can then be cyclized, as mentioned previously, to form the thiopyranone ring. nih.gov

The reactivity of the this compound system itself can also be harnessed. For instance, 4-hydroxy-2H-thiochromen-2-one can act as a nucleophile in Michael addition reactions. It reacts with vinyl-substituted N-heterocycles, such as 2-vinylpyridine, in the presence of an acid promoter to yield the corresponding adduct. nih.gov This demonstrates the utility of the Michael addition for functionalizing pre-existing this compound scaffolds. nih.gov

Tandem reactions that begin with a conjugate addition are particularly efficient. For example, a tandem thio-Michael addition followed by an intramolecular aldol (B89426) condensation of an in situ generated α,β-unsaturated aldehyde can lead to stereochemically complex thiochromenes. acs.orgnih.govresearchgate.net These tandem processes, often referred to as sulfa-Michael cascade reactions, provide a streamlined route to diverse thiochromene derivatives. rsc.orgresearchgate.net

The conjugate addition of organometallic reagents, such as Grignard reagents or organocuprates, to thiochromones (the 4-oxo isomers) is also a well-established method for introducing substituents at the 2-position, leading to 2-substituted thiochroman-4-ones. mdpi.comresearchgate.netnih.govnsf.gov While this applies to the isomer, the underlying principle of conjugate addition is a key theme in the chemistry of this heterocyclic family. nsf.gov

Table 2: Selected Conjugate Addition Reactions in Thiochromene Synthesis

Nucleophile Michael Acceptor Catalyst/Promoter Product Ref.
4-Hydroxy-2H-thiochromen-2-one 2-Vinylpyridine Acid promoter 4-Hydroxy-3-(1-(pyridin-2-yl)ethyl)-2H-thiochromen-2-one nih.gov
2-Mercaptobenzaldehyde β-Nitrostyrenes Cupreine 2-Aryl-3-nitrothiochroman-4-ols nih.gov
Thiophenol α,β-Unsaturated aldehyde sugar derivative N/A 2,3-Substituted thiochromenes acs.orgnih.gov

Nucleophilic substitution reactions are fundamental to the synthesis of the this compound framework, often establishing the initial thioether linkage that precedes cyclization. A classic example is the reaction of a thiophenol with a β-halopropionic acid. nih.gov In this S-alkylation reaction, the thiolate anion acts as a nucleophile, displacing the halide from the 3-position of the propionic acid derivative. The resulting 3-(phenylthio)propanoic acid is a direct precursor for intramolecular Friedel-Crafts acylation to form the six-membered ring. nih.gov

The reactivity of the thiochromone (B8434766) ring itself can also be exploited in substitution reactions. For example, the synthesis of 2-amino-4H-benzothiopyran-4-ones has been achieved from 2-sulfinyl-thiochromones via a conjugate addition–elimination sequence, where the sulfinyl group functions as an effective leaving group. nih.gov This highlights how substitution at the C2 position can be a viable strategy for introducing new functionalities.

Furthermore, intramolecular nucleophilic substitution of carbenoids has been explored as a route to fused heterocyclic systems, demonstrating a more advanced application of substitution chemistry in this field. acs.org

Conjugate Addition Reactions (e.g., Michael Addition)

Modern and Advanced Synthetic Transformations for this compound Analogues

In recent years, synthetic organic chemistry has seen a surge in the development of powerful new methodologies. For the synthesis of thiochromen-2-ones and their derivatives, transition metal catalysis and organocatalysis have emerged as particularly impactful, offering enhanced efficiency, selectivity, and functional group tolerance. rsc.org

Transition metal catalysis has revolutionized the formation of C-C and C-heteroatom bonds, and its application in this compound synthesis is a growing area. These methods provide novel disconnections and allow for the construction of complex derivatives that are difficult to access through classical routes. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. A notable strategy involves the cross-coupling of 2-sulfinyl-thiochromen-4-ones with various arylboronic acids. nih.govacs.org This reaction, catalyzed by a palladium(II) acetate/XPhos system and promoted by a Lewis acid like Zn(OTf)₂, successfully synthesizes a wide range of 2-aryl-4H-thiochromen-4-ones (thioflavones). nih.govacs.org This approach is significant as it demonstrates a rare example of using a sulfinyl group as a coupling partner in thioflavone construction. nih.govacs.org

Copper-catalyzed reactions are also prominent. An efficient one-pot synthesis of 2-arylthiochromenones has been developed from 2'-halochalcones using xanthate as a sulfur source. acs.org This copper-catalyzed process is particularly innovative as it uses the potassium iodide (KI) byproduct from the initial coupling step as an in-situ oxidant to form the final thiochromenone product. acs.org Nickel catalysis has also been employed in a one-pot carbonylative synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes, showcasing high functional group tolerance. acs.org

Heck Coupling Reactions: The Heck reaction, which forms a C-C bond between an unsaturated halide (or triflate) and an alkene, is another valuable tool. While direct applications to this compound synthesis are less common, the principles are applicable for functionalization. The Heck reaction is widely used in the synthesis of complex molecules and has been applied to unsaturated systems like 1,2- and 1,3-dienes, which can lead to the formation of six-membered rings. nih.govchemrxiv.org Its functional group tolerance makes it suitable for late-stage modifications in the synthesis of complex heterocyclic structures. rug.nl

Table 3: Examples of Transition Metal-Catalyzed Syntheses

Reaction Type Substrates Catalyst System Product Type Ref.
Suzuki-Miyaura Coupling 2-Sulfinyl-thiochromen-4-one, Arylboronic acid Pd(OAc)₂ / XPhos, Zn(OTf)₂ 2-Aryl-4H-thiochromen-4-one nih.govacs.org
Carbonylative Cyclization 2-Bromobenzenesulfonyl chloride, Alkyne Ni(OTf)₂, PPh₃ 2,3-Disubstituted thiochromenones acs.org
One-Pot Coupling/Oxidation 2'-Halochalcone, Xanthate Copper catalyst 2-Arylthiochromenones acs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. It offers a powerful alternative to metal-based catalysts, often providing high stereoselectivity under mild conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

For the synthesis of the thiochromene scaffold, organocatalytic tandem reactions are particularly effective. beilstein-journals.org A prominent example is the reaction of 2-mercaptobenzaldehydes with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine like (S)-diphenylpyrrolinol silyl (B83357) ether. beilstein-journals.org This reaction proceeds through a tandem Michael addition-aldol condensation sequence to afford chiral 2H-thiochromene-3-carbaldehydes in good yields and high enantioselectivities. beilstein-journals.org

Similarly, the reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes can be catalyzed by cupreine, a cinchona alkaloid, to produce enantioenriched 2,3,4-trisubstituted thiochromanes via a tandem Michael-Henry reaction. nih.gov L-proline, a simple amino acid, has also been used as an organocatalyst to synthesize 2-aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde (B126680) derivatives. rsc.org

These organocatalytic methods are highly valued for their ability to construct complex and chiral thiochromene and thiochromane frameworks from simple precursors in a single step, highlighting their strategic importance in modern organic synthesis. rsc.orgnih.govbeilstein-journals.org

Table 4: Overview of Organocatalytic Approaches

Starting Materials Organocatalyst Co-catalyst/Additive Product Type Ref.
2-Mercaptobenzaldehyde, α,β-Unsaturated aldehyde (S)-Diphenylpyrrolinol silyl ether Benzoic acid Chiral 2H-thiochromene-3-carbaldehydes beilstein-journals.org
2-Mercaptobenzaldehyde, β-Nitrostyrene Cupreine N/A Chiral 2-aryl-3-nitrothiochroman-4-ols nih.gov

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org This approach is valued for its atom economy, reduction of waste, and operational simplicity, aligning with the principles of green chemistry. rsc.org

Several MCRs have been successfully employed for the synthesis of this compound derivatives. For instance, a three-component cascade reaction under solvent-free conditions can produce unprecedented imidazo[1,2-a]thiochromeno[3,2-e]pyridines. acs.org This one-pot transformation efficiently constructs three new C–C bonds, two C–N bonds, one C–S bond, and three new rings. acs.org Another example involves a DABCO-catalyzed tandem [3+2+1] annulation and SNAr reaction of β-aroylthioacetanilides, aldehydes, and aroyl acetonitriles to yield thiochromeno[2,3-b]pyridine derivatives. acs.org

A notable MCR strategy involves the reaction of 4-hydroxydithiocoumarin with isocyanide, which proceeds without a catalyst to regioselectively yield (E)-3-aminomethylene-2-thioxothiochroman-4-one derivatives. acs.org Furthermore, the unification of two distinct four-component reactions in water has been reported to construct complex 4H-thiochromene derivatives, showcasing the power of MCRs in generating molecular diversity from simple starting materials. rsc.org These reactions often proceed with high selectivity and yield, providing rapid access to libraries of structurally diverse compounds. acs.org

Table 1: Examples of Multi-Component Reactions for this compound Derivatives

ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
N,S-Ketene Acetal, Aldehyde, Malononitrile derivativeSolvent-freeImidazo[1,2-a]thiochromeno[3,2-e]pyridinesForms 6 new bonds and 3 new rings in one pot. acs.org
β-aroylthioacetanilides, Aldehydes, Aroyl acetonitrilesDABCOThiochromeno[2,3-b]pyridine derivativesTandem [3+2+1] annulation and SNAr reaction. acs.org
4-hydroxydithiocoumarin, IsocyanideCatalyst-free(E)-3-aminomethylene-2-thioxothiochroman-4-oneHigh regioselectivity at the C-3 position. acs.org
Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, 2-hydroxy-5-methylisophthalaldehydePiperidine, WaterPyrazole- and pyranopyrazole-adorned 4H-chromeneUnprecedented union of two distinct 4CRs. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the this compound core. These reactions, particularly the Diels-Alder and [3+2] cycloadditions, allow for the stereoselective formation of six- and five-membered rings, respectively. organic-chemistry.orgwikipedia.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are particularly relevant. For example, a domino Knoevenagel-hetero-Diels-Alder reaction of 4-hydroxydithiocoumarin and O-acrylated salicylaldehyde (B1680747) derivatives has been reported in water. acs.org Another instance involves the reaction of thiochalcones with anthraquinones in a highly regioselective [4+2] cycloaddition to yield 4H-thiochromenes. rsc.org

[3+2] Cycloaddition: This type of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. A mild [3+2] cycloaddition has been reported for the synthesis of thiochromenones with an oxime functionality from thiocoumarin and styrenes. rsc.org This reaction proceeds with regioselectivity, as the sulfur atom acts as a better nucleophile. rsc.org Another strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from isatin (B1672199) and L-proline, with chalcones based on the thiochromene scaffold to produce spiro-heterocycles in a regio- and stereoselective manner. researchgate.net Furthermore, a thio[3+2] cyclization of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, catalyzed by potassium carbonate, provides an efficient route to tricyclic thiochromene derivatives. nih.gov

Table 2: Examples of Cycloaddition Reactions in this compound Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Diels-Alder ([4+2])Thiochalcones, Anthraquinones-4H-Thiochromenes rsc.org
[3+2] CycloadditionThiocoumarin, StyrenesBaseThiochromenones with oxime functionality rsc.org
1,3-Dipolar CycloadditionIsatin, L-proline, Thiochromene-based chalcones-Spirooxindole/pyrrolidine/thiochromene scaffolds researchgate.net
Thio[3+2] Cyclization4-Hydroxydithiocoumarins, trans-β-nitrostyrenesK2CO3Tricyclic thiochromene derivatives nih.gov

Ring-Opening and Ring-Transformation Reactions

Ring-opening and ring-transformation reactions provide alternative pathways to this compound derivatives, often starting from readily available cyclic precursors. rsc.org These methods can offer unique access to specific substitution patterns that might be difficult to achieve through other synthetic routes.

A notable example is the palladium-catalyzed ring-opening of cyclopropyl (B3062369) thioethers. thieme-connect.com This method extends the known chemistry of palladium-catalyzed ring-opening of cyclopropanes to the synthesis of thiochromenes. thieme-connect.com The reaction of a 2-bromophenyl cyclopropyl sulfide (B99878) under microwave irradiation in the presence of a palladium catalyst yields the corresponding thiochromene. thieme-connect.com While the scope can be narrower compared to oxygen or nitrogen analogues, good yields are achievable for neutral or electron-rich substrates. thieme-connect.com

Ring-transformation reactions have also been utilized. For instance, 6- or 5,6-disubstituted 4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles can be transformed into polysubstituted pyrazoles upon treatment with hydrazine. researchgate.net While not directly yielding thiochromen-2-ones, this illustrates the principle of ring transformation in related heterocyclic systems. The synthesis of thiochromenes can also be achieved through the ring-opening of epoxides or aziridines, highlighting the role of catalysts and solvents in controlling the reaction outcome. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the importance of enantiomerically pure compounds in various applications. Organocatalysis and transition-metal catalysis have emerged as powerful tools to achieve high levels of stereocontrol. rsc.org

Organocatalytic approaches often provide enhanced stereoselectivity and functional group compatibility. rsc.org For example, a highly stereoselective synthesis of S-bis(benzyloxy) derivatives of thiochromene-3-carbaldehydes has been achieved via a Michael-addition reaction. rsc.org The stereochemical outcome is dictated by the preferred conformation of an aldehyde intermediate, which directs the thiolate attack to a specific face of the molecule. rsc.org

Transition-metal catalysis has also been successfully applied. A gold(I)-catalyzed cascade reaction of o-(alkynyl)styrenes bearing a thio-aryl group at the triple bond leads to the stereoselective synthesis of indeno[1,2-b]thiochromene derivatives. acs.org This reaction proceeds through a double cyclization process involving a key gold-cyclopropyl carbene intermediate. acs.org The use of chiral ligands with the gold(I) catalyst has been explored to achieve an enantioselective version of this transformation. nih.gov

Table 3: Stereoselective Synthesis of Chiral this compound Derivatives

MethodologyCatalyst/ReagentStarting MaterialsProductKey FeatureReference
Michael AdditionOrganocatalystMercaptobenzaldehyde, α,β-unsaturated aldehydesS-bis(benzyloxy) derivatives of thiochromene-3-carbaldehydesHigh stereoselectivity (S-configuration). rsc.org
Cascade ReactionGold(I) catalyst with chiral ligandso-(Alkynyl)styrenes with a thio-aryl groupIndeno[1,2-b]thiochromene derivativesEnantioselective double cyclization. acs.orgnih.gov
1,3-Dipolar CycloadditionL-prolineIsatin, Chalcone based on thiochromeneSpiroxindole motif tethered to thiochromenoneWholly stereoselective and regioselective. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and its derivatives, focusing on aspects like atom economy, use of safer solvents, and energy efficiency. acs.orgscispace.com

Key green chemistry approaches in this field include:

Use of Greener Solvents: Water is an environmentally benign solvent, and its use in organic synthesis is highly desirable. rsc.org Several syntheses of thiochromene derivatives have been successfully conducted in water, such as the domino Knoevenagel-hetero-Diels-Alder reaction and multi-component reactions to form complex heterocyclic systems. rsc.orgacs.org

Catalyst-Free Reactions: The development of reactions that proceed efficiently without a catalyst is a significant green advancement. The reaction between 4-hydroxydithiocoumarin and isocyanide to form thiochroman-4-one derivatives is an example of a catalyst-free process. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of MCRs that proceed at room temperature contributes to the energy efficiency of the synthesis. rsc.org A high-pressure Q-tube reactor has also been shown to be a more efficient and greener alternative to conventional heating for the synthesis of thiochromeno[4,3-b]pyridine derivatives. acs.org

Atom Economy: MCRs are inherently atom-economical as they incorporate multiple reactant molecules into the final product with few or no byproducts. rsc.orgacs.org

Use of Benign Reagents: Employing elemental sulfur as the sulfur source in a de-nitrative C–S coupling reaction represents an environmentally benign protocol for synthesizing pyrazole-tethered thiochromenes. rsc.org

Biotransformation Methods for this compound Derivatives

Biotransformation utilizes biological systems, such as microorganisms or enzymes, to perform chemical transformations on organic compounds. This approach offers a green alternative to traditional chemical synthesis, often providing high selectivity and avoiding the need for protecting groups. acs.org

The biotransformation of thiochroman (B1618051) derivatives, which are precursors to thiochromen-2-ones, has been explored using marine-derived fungi. nih.govscilit.com For example, the fungi Emericellopsis maritima and Purpureocillium lilacinum have been used for the biotransformation of thiochroman-4-ol (B1596091) and its chlorinated analogue. nih.govscilit.com These biotransformations can yield various derivatives, including sulfoxides. scilit.com The potential of these fungi offers a promising biocatalytic alternative for producing thiochromanoid derivatives. researchgate.net Research has shown that biotransformed products, such as 1-oxide and 1,1-dioxide derivatives, can retain or even exhibit enhanced biological activity. rsc.org

Chemical Reactivity and Derivatization Studies of Thiochromen 2 One

Electrophilic and Nucleophilic Reactions of the Thiochromen-2-one System

The this compound core possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents. youtube.com The electron density of the aromatic ring and the sulfur atom makes them susceptible to electrophilic attack, while the carbonyl group and the adjacent carbon atoms are prone to nucleophilic addition.

One example of nucleophilic reactivity is the acid-promoted Michael addition of 4-hydroxy-2H-thiochromen-2-one to vinyl-substituted N-heterocycles. nsf.gov In this reaction, the enol form of the this compound acts as the nucleophile, attacking the electrophilic vinyl group of the protonated N-heterocycle. nsf.gov This reaction provides a convenient method for synthesizing analogs of the anticoagulant warfarin. nsf.gov A proposed mechanism involves the nucleophilic attack of the enol at the vinyl group, leading to an intermediate that rapidly isomerizes to the final product. nsf.gov

The carbonyl carbon of the this compound system is an electrophilic site. It can react with nucleophiles, such as organometallic reagents. For instance, reactions with aryllithiums and aryl Grignard reagents have been used to synthesize S-arylthiabenzene analogues. jst.go.jp The mechanism is thought to proceed through the formation of a thiopyrylium (B1249539) ion intermediate. jst.go.jp

Functional Group Interconversions on the this compound Scaffold

The inherent reactivity of the this compound system allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

The sulfur atom in the this compound ring can be readily oxidized to form the corresponding sulfoxides and sulfones. researchgate.netacs.org The extent of oxidation often depends on the amount of the oxidizing agent used. researchgate.netacs.org For example, the oxidation of 1-thiochromanones with dimethyldioxirane (B1199080) (DMD) can yield either the sulfoxide (B87167) or the sulfone. acs.org An excess of Oxone® in a water/ethanol mixture has also been effectively used to oxidize the thioether group in thiochromanones to sulfones. nih.gov Interestingly, in the oxidation of 1-thiochromones with DMD, the resulting sulfoxides were found to be more reactive towards further oxidation than the initial sulfides. acs.org This unusual reactivity is attributed to the transannular stabilization of the transition state during sulfone formation. acs.org The synthesis of sulfones from sulfides has also been achieved using m-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Table 1: Oxidation of this compound Derivatives

Starting Material Oxidizing Agent Product Reference
1-Thiochromanones Dimethyldioxirane (DMD) Sulfoxides/Sulfones acs.org
Thiochromanones Oxone® Sulfones nih.gov

The carbonyl group of the this compound scaffold can be reduced to the corresponding alcohol. For instance, the reduction of 2-trifluoromethyl-4H-thiochromen-4-one with sodium borohydride (B1222165) (NaBH4) at 0°C yields 2-trifluoromethyl-4H-thiochromen-4-ol. researchgate.net This suggests that the C(4) carbonyl carbon is more reactive than the C(2) position in this particular substrate. researchgate.net

The this compound ring system is amenable to various substitution and annulation reactions, leading to the formation of more complex heterocyclic structures. nsf.govrsc.org For example, 4-hydroxy-2H-thiochromen-2-one can undergo acid-promoted addition reactions with vinyl-substituted N-heterocycles. nsf.gov

Annulation reactions, which involve the formation of a new ring, are also prevalent. A [3+2] cycloaddition reaction between thiocoumarin and styrenes has been reported for the synthesis of thiochromenones bearing an oxime functionality. rsc.org This reaction proceeds with regioselectivity, as the sulfur atom acts as a better nucleophile than its oxygen counterpart due to its larger size and greater polarizability. rsc.org Furthermore, rhodium-catalyzed [3+2+1] cycloaddition reactions have been employed to synthesize thiochromenones. rsc.org Another approach involves the Knoevenagel–Michael cascade reaction to produce thiochromenes with a spirocyclic framework. rsc.org

Reduction Reactions

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

This compound derivatives can undergo rearrangement reactions, such as sigmatropic rearrangements, to yield structurally diverse products. A notable example is the thermal rsc.orgrsc.org sigmatropic rearrangement of 3-cyclohex-2'-enyloxy-thiochromen-4-one. tandfonline.com When refluxed in chlorobenzene, this compound rearranges to form 2-cyclohex-2'-enyl-3-hydroxythiochromen-4-one. tandfonline.comresearchgate.net This rearrangement is a key step in the synthesis of various thiochromenone-annelated heterocycles. tandfonline.com The thio-Claisen rearrangement, a type of rsc.orgrsc.org sigmatropic rearrangement, has also been utilized in the synthesis of various thioamides. sethanandramjaipuriacollege.in

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. nsf.govjst.go.jpacs.orgtandfonline.com For the acid-promoted addition of 4-hydroxy-2H-thiochromen-2-one to vinylpyridines, a mechanism is proposed where the acid protonates the N-heterocycle, enhancing the electrophilicity of the vinyl group. nsf.gov This is followed by a nucleophilic attack from the enol of the this compound. nsf.gov

In the oxidation of 1-thiochromones, the unusual reactivity of the sulfoxide intermediate is explained by a proposed transannular stabilization of the transition state leading to the sulfone. acs.org This stabilization is thought to be promoted by favorable conformational effects in the sulfoxide. acs.org

The mechanism for the formation of S-arylthiabenzene analogues from the reaction of 2-thiochromene 2-oxides with organometallic reagents is suggested to involve the formation of a thiopyrylium ion as a key intermediate. jst.go.jp

Structure Activity Relationship Sar Studies of Thiochromen 2 One Derivatives

Elucidation of Key Structural Motifs Influencing Bioactivity

The bioactivity of thiochromen-2-one derivatives is intrinsically linked to their core heterocyclic structure. The this compound scaffold itself is a key determinant of the pharmacological effects observed. ontosight.ai The replacement of the oxygen atom in the coumarin (B35378) ring with a sulfur atom significantly alters the electronic and steric properties of the molecule, influencing its interactions with biological targets. researchgate.net

Several structural motifs have been identified as crucial for enhancing the bioactivity of this compound derivatives:

The this compound Core: This fundamental scaffold is essential for the observed biological activities. Its planar structure facilitates intercalation with DNA or binding to enzyme active sites. ontosight.ai

Substituents at Position 3: The introduction of various side chains at the C3 position has been shown to modulate antifungal activity. Acyclic aliphatic side chains at this position are often more effective than cyclic amines. Additionally, incorporating a carboxamide linker at the C3 position can enhance antibacterial properties. rsc.org

Heterocyclic Moieties: The fusion or substitution with other heterocyclic rings, such as pyrazole (B372694) and pyrimidine (B1678525), can lead to enhanced antibacterial activity. rsc.org Conversely, the presence of a thioxapyrazole motif has been shown to decrease antibacterial efficacy. rsc.org

Spiro-fused Systems: The creation of spiro-heterocyclic systems by incorporating the thiochroman-4-one (B147511) scaffold has resulted in compounds with potent and broad-spectrum antimicrobial activity. mdpi.com

Impact of Substituent Electronic Properties on Biological Activity

The electronic nature of substituents on the this compound ring system plays a pivotal role in determining the type and potency of biological activity.

Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs) at specific positions on the this compound nucleus has been consistently shown to enhance various biological activities.

Position 6: The presence of EWGs, such as nitro (NO₂), chloro (Cl), and fluoro (F) groups, at the C6 position of the this compound ring is a key factor for increased antifungal and anti-leishmanial activities. rsc.org For instance, a 6-nitro group was found in thiochroman-4-one derivatives, a related scaffold, to be beneficial for activity. nih.gov

Aromatic Substituents: In derivatives with an additional aryl substituent, the placement of EWGs on this ring can be critical. For example, a 4-nitro substitution on a phenyl ring attached to the core structure resulted in the most potent compound in a series studied for biological potency. rsc.org Halogenated derivatives, such as those with 4-chloro and 4-bromo groups, also demonstrated significant activity, suggesting that while there is tolerance for some steric bulk, the electronic effect of the EWG is a primary driver of potency. rsc.orgmdpi.com

General Enhancement of Activity: Studies on related thiochromanone scaffolds have also highlighted the positive impact of EWGs. For example, the introduction of a bromine atom at the para position of an aromatic substituent on a chromanone ring (the oxygen analog) led to increased antibacterial activity. mdpi.com This suggests a general trend where the electron-withdrawing nature of substituents can potentiate the antimicrobial effects of these heterocyclic systems.

The following table summarizes the effect of various electron-withdrawing groups on the biological activity of this compound and related derivatives:

SubstituentPositionBiological ActivityFinding
Nitro (NO₂)6Antifungal, Anti-leishmanialEnhanced activity. rsc.org
Chloro (Cl)6Antifungal, Anti-leishmanialEnhanced activity. rsc.org
Fluoro (F)6Antifungal, Anti-leishmanialEnhanced activity. rsc.org
Nitro (NO₂)4 (on aryl substituent)General BioactivityMost potent in a studied series. rsc.org
Chloro (Cl)4 (on aryl substituent)General BioactivityModerate activity. rsc.org
Bromo (Br)4 (on aryl substituent)General BioactivityModerate activity. rsc.org
Bromo (Br)para (on aryl substituent of chromanone)AntibacterialIncreased activity. mdpi.com

Electron-Donating Groups

In contrast to electron-withdrawing groups, the influence of electron-donating groups (EDGs) on the biological activity of this compound derivatives is more nuanced and context-dependent.

General Trend: In many instances, the presence of EDGs, such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, leads to a decrease in biological potency compared to their electron-withdrawing counterparts. rsc.org For example, in a series of thiochromene derivatives, compounds with 4-methyl and 4-methoxy substituents on an aryl ring displayed diminished activity. rsc.org Similarly, studies on related chromanone scaffolds showed that methyl or methoxy groups decreased or did not improve antibacterial activity. mdpi.com

Enhancement of Specific Activities: Despite the general trend, there are specific cases where EDGs contribute positively to biological activity. For instance, a methoxy substituent on a particular thiochromene derivative was found to enhance its antibacterial activity. rsc.org The presence of methoxy and other electron-donating groups can increase the hydrophobicity of the molecule, which may facilitate π-π stacking interactions or hydrogen bonding with biological targets. rsc.org

Solubility and Bioavailability: The introduction of hydroxyl (–OH) and amino (–NH₂) groups, which are also electron-donating, can increase the water solubility of the compounds. This can lead to improved gastrointestinal absorption, although not necessarily blood-brain barrier permeability. The increased electron density from these groups can favor strong π-stacking interactions. rsc.org

The table below outlines the varied effects of electron-donating groups on the bioactivity of this compound and related scaffolds:

SubstituentPositionBiological ActivityFinding
Methyl (CH₃)4 (on aryl substituent)General BioactivityDiminished activity. rsc.org
Methoxy (OCH₃)4 (on aryl substituent)General BioactivityDiminished activity. rsc.org
Methoxy (OCH₃)Not specifiedAntibacterialEnhanced activity in a specific derivative. rsc.org
Hydroxyl (–OH)Not specifiedGeneral BioactivityIncreased water solubility and potential for π-stacking. rsc.org
Amino (–NH₂)Not specifiedGeneral BioactivityIncreased water solubility and potential for π-stacking. rsc.org

Influence of Substituent Position and Steric Effects

The position of substituents on the this compound ring system, along with their size (steric effects), significantly influences biological activity. rsc.orgiucr.org

In the context of electrophilic aromatic substitution on substituted benzene (B151609) rings, which is a foundational concept in understanding substituent effects, the size of an existing alkyl substituent can hinder attack at the adjacent ortho positions. libretexts.org This principle of steric hindrance is also applicable to the this compound system, where bulky substituents can prevent the molecule from adopting the optimal conformation for binding to a receptor or enzyme active site. rsc.org

Furthermore, crystallographic studies of substituted 2H-thiochromene derivatives have shown that the phenyl ring is often roughly perpendicular to the thiochromene plane. iucr.org The specific dihedral angle can be influenced by the substitution pattern, which can have implications for how the molecule presents itself to a biological target.

Role of Sulfur Oxidation State in Modulating Activity

The oxidation state of the sulfur atom in the this compound ring is a critical factor in modulating biological activity. The sulfur atom can exist in different oxidation states, primarily as a sulfide (B99878) (thioether), a sulfoxide (B87167), or a sulfone. rsc.org This versatility allows for fine-tuning of the molecule's electronic and steric properties.

Enhancement of Activity: In several studies, the oxidation of the sulfur atom has been shown to enhance biological activity. For instance, sulfoxide substitution has been found to boost anti-leishmanial activity. rsc.org In the case of thiochroman-4-one derivatives, the formation of a vinyl sulfone moiety, which involves both oxidation to a sulfone and the creation of a double bond, resulted in compounds with high anti-leishmanial activity and low cytotoxicity. nih.gov Similarly, in the context of antimalarial agents, sulfoxides and sulfones demonstrated superior efficacy compared to the corresponding sulfides. rsc.org

Decrease in Activity: Conversely, there are instances where sulfur oxidation leads to a decrease in biological potency. For example, in the case of thiochromen-4-ones, sulfur oxidation was found to decrease antibacterial potency against M. catarrhalis. rsc.org

The following table summarizes the impact of sulfur oxidation state on the biological activity of this compound and related derivatives:

Oxidation StateBiological ActivityFinding
SulfoxideAnti-leishmanialBoosted activity. rsc.org
Sulfone (as vinyl sulfone)Anti-leishmanialHigh activity and low cytotoxicity. nih.gov
SulfoxideAntimalarialSuperior efficacy compared to sulfide. rsc.org
SulfoneAntimalarialSuperior efficacy compared to sulfide. rsc.org
SulfoxideAntibacterial (M. catarrhalis)Decreased potency. rsc.org

Conformational Analysis and SAR

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. Conformational analysis, which examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, is crucial for understanding how these compounds interact with their biological targets.

In substituted phenyl-2H-thiochromene derivatives, the phenyl ring is often found to be roughly perpendicular to the thiochromene plane, with dihedral angles ranging from 87.73 to 98.89 degrees. iucr.org This perpendicular arrangement can be crucial for positioning the phenyl group for optimal interactions with a receptor.

The rotation around single bonds, such as the bond connecting a substituent to the thiochromene ring, can also lead to different conformers with varying energies. copernicus.org The presence of bulky substituents can create steric hindrance, restricting rotation and favoring certain conformations. For instance, the torsion angle between a benzene ring system and a sulfonyl benzene ring in a related molecule was found to be -178.5 (1)°, indicating a nearly anti-periplanar arrangement. nih.gov

Mechanistic Investigations of Thiochromen 2 One Biological Activities

General Mechanisms of Action for Thiochromen-2-one Scaffolds

The biological effects of this compound and its related structures stem from their ability to interact with multiple biological targets and modulate cellular functions. Current time information in Bangalore, IN. The inherent chemical properties endowed by the sulfur atom contribute significantly to their capacity to modulate enzyme activity and interfere with disease-related processes. Current time information in Bangalore, IN.

Derivatives of the thiochromene scaffold have been shown to exert their biological effects, particularly anticancer activities, by interfering with key signaling pathways that regulate cell growth and survival. Current time information in Bangalore, IN. One of the identified mechanisms involves the inhibition of critical signaling cascades such as the ERK–MAPK pathway. Current time information in Bangalore, IN. Disruption of this pathway can halt uncontrolled cell proliferation, a hallmark of cancer. google.com Additionally, some thiochromene derivatives function through pathways mediated by reactive oxygen species (ROS). Current time information in Bangalore, IN. Dysregulation of cellular receptors and their associated signaling pathways is a known contributor to a variety of human diseases, and the ability of thiochromene scaffolds to inhibit these pathways underscores their therapeutic potential. google.com

The this compound scaffold serves as a versatile framework for designing molecules that can interact with specific biological targets with high precision. Current time information in Bangalore, IN. The sulfur atom's ability to influence the electronic and steric properties of the molecule is key to achieving this specificity. Current time information in Bangalore, IN. An explicit example of this is the identification of a this compound derivative, 3-(4-Fluorophenyl)-2H-thiochromen-2-one, as an inhibitor of microtubule affinity-regulating kinase 4 (MARK4). MARK4 is considered a viable target for cancer therapy, and its inhibition can reduce the phosphorylation of microtubule-associated proteins, thereby disrupting processes linked to disease progression. Other related scaffolds, such as thiochromanones, have been found to inhibit cysteine proteases through a mechanism involving a nucleophilic attack on the β position relative to the sulfone group. nih.gov

Inhibition of Cellular Pathways

Specific Enzyme Inhibition Studies

A primary mechanism through which this compound scaffolds exert their biological effects is through the direct inhibition of specific enzymes implicated in various pathologies.

Steroid sulfatase (STS) is a critical enzyme in the production of hormonally active steroids and has become an attractive therapeutic target for hormone-dependent disorders. nih.gov While much of the research has focused on the thiochromen-4-one isomer, the findings are crucial for understanding the potential of the core thiochromene scaffold. Studies have revealed that thiochromenone derivatives can act as highly potent STS inhibitors. nih.gov

Specifically, sulfamate-containing thiochromenones, such as 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate, have been identified as exceptionally potent irreversible inhibitors of STS. nih.gov This particular compound proved to be approximately 170 times more potent than the benchmark inhibitor, estrone (B1671321) sulfamate (B1201201). nih.gov In contrast, replacing the sulfamate group with a carboxylic acid moiety leads to potent, but reversible, STS inhibitors. The thio-analogue, 2-(1-adamantyl)-4-oxo-4H-thiochromene-6-carboxylic acid, was found to be a particularly effective reversible inhibitor in cellular assays.

Table 1: Inhibition of Human Steroid Sulfatase (STS) by Thiochromenone Derivatives

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological and pathological processes. Coumarins, the oxygen analogues of thiochromen-2-ones, were discovered to be a novel class of CA inhibitors. Their mechanism involves hydrolysis of the lactone ring within the enzyme's active site to form 2-hydroxycinnamic acids, which then act as the inhibitory species.

Subsequent studies on thiocoumarins and their isomers have revealed different and unexpected inhibitory mechanisms. A study of a thiocoumarin derivative showed it acted as a low nanomolar inhibitor against several human CA (hCA) isoforms. In contrast, research on 6-hydroxy-2-thioxocoumarin, an isomer of a hydroxy-thiochromen-2-one, revealed an unprecedented mechanism where the intact molecule binds to the hCA II active site. The exocyclic sulfur atom anchors to the zinc-coordinated water molecule, while the rest of the scaffold establishes favorable interactions within the active site pocket. This discovery highlights the versatility of the thio-scaffold in designing isoform-selective CA inhibitors.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Thiocoumarin Derivative

Inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. Research into chromen-2-one derivatives has shown them to be potent cholinesterase inhibitors, with some compounds exhibiting inhibitory activity in the sub-micromolar range. Kinetic studies on these oxygen analogues revealed a mixed-type inhibition, suggesting binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

Building on this, research has extended to thiochromene-based scaffolds. A series of novel N-acyl-thiochromenothiazol-2-amine derivatives, which are built upon a thiochromene core, were synthesized and evaluated for their AChE inhibitory activity. The results demonstrated that these compounds possess a definite inhibitory effect on AChE, with one compound in particular showing an IC₅₀ value superior to that of the clinically used drug, rivastigmine.

Table 3: Acetylcholinesterase (AChE) Inhibition by a Thiochromene Derivative

Inhibition of Alpha-Amylase

This compound derivatives have been identified as potent inhibitors of alpha-amylase, an enzyme crucial for the breakdown of starches into simpler sugars. ontosight.ai The inhibition of this enzyme is a key therapeutic strategy for managing post-meal high blood sugar. frontiersin.org The mechanism of inhibition is generally competitive, where the inhibitor molecule binds to the active site of the alpha-amylase enzyme, preventing the binding of its natural substrate, starch. ontosight.ai

Research into novel pharmacophores has led to the synthesis of spirooxindole-pyrrolidine-clubbed thiochromene-pyrazole hybrids. researchgate.netnih.gov These complex molecules have demonstrated high efficacy as alpha-amylase inhibitors. researchgate.netnih.gov One particular compound from this series exhibited significant potency. researchgate.net The investigation into these derivatives highlights the potential of the thiochromene scaffold in designing effective enzyme inhibitors. researchgate.net

Inhibitory Activity of Thiochromene Derivatives Against Alpha-Amylase
CompoundStructure TypeIC₅₀ Value (nM)Reference
Compound 61Spirooxindole-pyrrolidine-clubbed thiochromene-pyrazole pharmacophore111.3 researchgate.net

Inhibition of Microbial Enzymes (e.g., Dihydropteroate (B1496061) Synthase)

Derivatives of the thiochromene scaffold have shown notable antimicrobial activity through the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS). rsc.orgresearchgate.net DHPS is a critical enzyme in the bacterial folate synthesis pathway, which is responsible for producing nucleic acids necessary for cell division. wikipedia.org By inhibiting this enzyme, thiochromene derivatives can halt bacterial growth, exhibiting a bacteriostatic effect. wikipedia.org

Molecular docking studies have been instrumental in elucidating the mechanism of action at the molecular level. These studies show that thiochromene derivatives fit effectively into the active site of the DHPS enzyme. researchgate.netresearchgate.net For instance, a pyrazolothiochromene derivative demonstrated a strong binding affinity for the DHPS active site. rsc.org This binding is stabilized by a series of intermolecular interactions with key amino acid residues, suggesting a promising mechanism for its antimicrobial action. rsc.org Similarly, other novel thiochromene derivatives have been evaluated, with docking simulations revealing good binding scores and interactions within the DHPS active site. researchgate.net

Molecular Docking Results of Thiochromene Derivatives with Dihydropteroate Synthase (DHPS)
Compound DerivativeInteracting ResiduesInteraction TypeReference
Pyrazolothiochromene (Compound 12)Asp101, Ser218, Arg254Hydrogen Bonding rsc.org
Lys220, Arg254Pi-Cation Interaction rsc.org

Inhibition of Tyrosine Kinases

Tyrosine kinases are a family of enzymes that play a fundamental role in cellular signal transduction pathways by catalyzing the phosphorylation of tyrosine residues on proteins. wikipedia.orgnih.gov The dysregulation of these kinases is implicated in various diseases, particularly cancer, making them a significant target for drug development. wikipedia.orgnih.gov Tyrosine kinase inhibitors (TKIs) function by blocking this phosphorylation step, thereby disrupting the signaling cascades that lead to cell proliferation and growth. wikipedia.org

The thiochromene scaffold has been utilized in the design of novel TKIs. researchgate.net For example, 1,1-dioxido-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride has been identified as an inhibitor of the vascular endothelial growth factor receptor (VEGFR), a type of tyrosine kinase. Other related structures, such as 3-aminomethylene-thiochroman-2,4-dione derivatives, have also been synthesized and investigated for their potential as selective tyrosine kinase inhibitors. researchgate.net The mechanism of these inhibitors typically involves competition with ATP for the binding site on the kinase, preventing the transfer of the phosphate (B84403) group. wikipedia.org

Intermolecular Interactions at Biological Target Sites

The biological activity of this compound derivatives is fundamentally governed by their specific intermolecular interactions with the amino acid residues within the active sites of their target enzymes. These non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and pi-pi stacking, are crucial for the stable binding and effective inhibition of the enzyme. rsc.orgtandfonline.comnih.gov

Hydrogen Bonding: This is a key interaction for the anchoring of inhibitors within an active site. In the case of DHPS inhibition, thiochromene derivatives have been shown to form hydrogen bonds with residues such as Asp101, Ser218, and Arg254. rsc.org For alpha-amylase inhibitors, hydrogen bonds with critical active site residues like Asp197 are vital for potent inhibition. frontiersin.org The presence of hydroxyl or amine groups on the thiochromene derivative can enhance this hydrogen-bonding capacity. vulcanchem.com

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic nature of the this compound core facilitates pi-based interactions. Pi-pi stacking can occur between the aromatic rings of the inhibitor and aromatic amino acid residues like phenylalanine (Phe) and tryptophan (Trp) in the enzyme's active site. tandfonline.commdpi.com Furthermore, pi-cation interactions, an electrostatic interaction between a pi system and an adjacent cation, have been observed. For example, a potent thiochromene-based DHPS inhibitor forms stabilizing pi-cation interactions with Lys220 and Arg254 residues. rsc.org These interactions significantly contribute to the binding affinity and stability of the enzyme-inhibitor complex. rsc.orgmdpi.com

Computational Chemistry and Theoretical Investigations of Thiochromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of Thiochromen-2-one, offering a detailed view of its electronic landscape and geometric parameters. conicet.gov.ar

Quantum chemical calculations have been effectively employed to predict the molecular structures of thiochromene derivatives. conicet.gov.arrsc.org These theoretical predictions are often in excellent agreement with experimental geometries determined through techniques like X-ray diffraction. conicet.gov.ar this compound possesses a planar, tricyclic structure, which is a result of a benzene (B151609) ring fused to a 2H-thiochromene ring. ontosight.ai The two-ring system is generally found to be essentially planar. nih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the chemical reactivity and stability of molecules. physchemres.orgekb.eg The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests higher reactivity and a greater ease of electronic transitions. ekb.egresearchgate.net

In the context of this compound derivatives, the HOMO-LUMO gap helps to characterize the intramolecular charge transfer. mdpi.com The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. mdpi.com For instance, spiropyrrolidines bearing a thiochroman-4-one (B147511) moiety exhibit smaller energy gap values (1.636–1.965 eV) compared to their chroman-4-one counterparts (2.552–2.890 eV), indicating they are softer and more reactive. mdpi.com DFT calculations have been used to determine the HOMO-LUMO bandgaps for various derivatives, which can correlate with properties like fluorescence. researchgate.net

Derivative ClassHOMO-LUMO Energy Gap (ΔE) Range (eV)Implied Reactivity
Spiropyrrolidines with thiochroman-4-one1.636 - 1.965Higher
Spiropyrrolidines with chroman-4-one2.552 - 2.890Lower
Bay-annulated indigo (B80030) derivatives~2.01 - 2.23Varies with substituent

This table presents representative data from studies on thiochroman (B1618051) and related derivatives to illustrate the application of HOMO-LUMO analysis. researchgate.netmdpi.com

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than frontier molecular orbital interactions, are the deciding factors in organic reactions. benthamscience.comluisrdomingo.com MEDT has been successfully applied to understand the mechanisms, reactivities, and selectivities of various reactions, including cycloadditions and sigmatropic rearrangements. benthamscience.comfrontiersin.org

The theory analyzes changes in electron density along a reaction pathway, correlating them with activation energies and establishing the polar character of the reaction mechanism. benthamscience.com While specific MEDT studies focusing exclusively on the parent this compound are not extensively documented in the provided results, the principles of MEDT are applied to understand the reactivity of related heterocyclic systems. For example, MEDT has been used to investigate intramolecular [3+2] cycloaddition reactions in systems containing nitrile oxide and ethene fragments, providing insights into the stereoisomeric pathways that are consistent with experimental findings. rsc.org Such studies establish a framework for analyzing the reactivity of the this compound scaffold in similar chemical transformations. frontiersin.orgrsc.org

HOMO-LUMO Energy Gap Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. d-nb.info For this compound derivatives, MD simulations have been instrumental in analyzing their conformational stability when interacting with biological targets. rsc.orgresearchgate.net These simulations can confirm the stability of a ligand-receptor complex, showing that key interactions are maintained throughout the simulation period. rsc.orgespublisher.com

For example, MD simulations of chromone (B188151) derivatives complexed with breast cancer targets have been used to refine the understanding of their interactions in a dynamic system. researchgate.net The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time. espublisher.comresearchgate.net Such studies are crucial for validating the results of initial molecular docking and for providing a more realistic picture of the binding event at the molecular level. espublisher.comtandfonline.com

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. mdpi.com This method is widely used in drug discovery to screen for potential therapeutic agents. d-nb.info

Docking studies involving this compound derivatives have revealed their potential to interact with various biological targets. For instance, derivatives have been docked into the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis in microbes, identifying promising antibacterial agents. rsc.org The structure-activity relationship (SAR) analysis of these derivatives often shows that electronic and steric factors at specific positions significantly influence biological potency. rsc.org Other studies have explored the interaction of thiochromene derivatives with targets like HIV-1 protease, where sulfone derivatives showed enhanced enzyme inhibition due to improved hydrogen bonding interactions with active site residues. rsc.org These computational predictions help to rationalize the observed biological activities and guide the synthesis of more potent compounds. researchgate.net

Analysis of Intermolecular and Supramolecular Interactions

The study of intermolecular and supramolecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound and its derivatives. mdpi.com These non-covalent forces, such as hydrogen bonds, C-H···O interactions, and π-π stacking, dictate the arrangement of molecules in the crystal lattice. nih.govmdpi.comsavemyexams.com

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, defining a surface where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify key regions of intermolecular contact.

The d_norm map uses a red-white-blue color scheme:

Red spots indicate shorter intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions.

White areas represent contacts close to the van der Waals separation.

Blue regions signify longer contacts with no significant intermolecular interaction.

Complementing the Hirshfeld surface is the 2D fingerprint plot, a histogram that summarizes the distribution of intermolecular contacts over the entire surface. It plots the distance to the nearest nucleus external to the surface (d_e) against the distance to the nearest nucleus internal to the surface (d_i). Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct patterns in the plot, and the percentage contribution of each interaction to the total surface can be calculated. nih.govnih.gov

Table 1: Illustrative Hirshfeld Surface Contact Contributions for Related Heterocyclic Compounds

Interaction TypeContribution in a Substituted 2-oxo-2H-chromen-4-yl derivative (%) nih.govContribution in a Substituted 2-oxo-2H-chromen-6-yl derivative (%) nih.gov
H···H46.146.7
O···H / H···O28.624.2
C···H / H···C14.716.7
C···C-7.6
Other 10.64.8

This table presents data from related coumarin (B35378) derivatives to illustrate the typical findings of a Hirshfeld surface analysis. The specific percentages for this compound may vary.

For this compound, one would anticipate significant H···H contacts due to the abundance of hydrogen atoms on the aromatic ring. The carbonyl oxygen and the sulfur atom would be expected to act as hydrogen bond acceptors, leading to distinct O···H and S···H spikes in the fingerprint plot. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are plausible and would be visible in the analysis.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). rsc.orgmdpi.com This approach allows for the characterization of all types of chemical interactions, from strong covalent bonds to weak non-covalent contacts like hydrogen bonds and van der Waals forces. rsc.org

A key feature in QTAIM analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. acs.org The properties of the electron density at the BCP, such as its magnitude (ρ_b), its Laplacian (∇²ρ_b), and the total energy density (H_b), reveal the nature of the interaction. uniovi.es

Shared interactions (covalent bonds): Characterized by a high ρ_b value and a negative Laplacian (∇²ρ_b < 0), indicating a concentration of electron density. The total energy density H_b is also negative.

Closed-shell interactions (non-covalent, e.g., hydrogen bonds, ionic bonds): Characterized by a low ρ_b value and a positive Laplacian (∇²ρ_b > 0), indicating a depletion of electron density at the BCP. researchgate.net

In computational studies on related thiochromene derivatives, QTAIM has been employed to confirm the presence of weak non-covalent interactions that stabilize the crystal structure. For example, the presence of a BCP between a hydrogen atom and an oxygen or nitrogen atom confirms a C–H···O or C–H···N hydrogen bond. Analysis of this compound would likely reveal BCPs corresponding to all covalent bonds within the molecule, as well as BCPs for any intermolecular C–H···O or C–H···S hydrogen bonds and potential π-π stacking interactions that guide its solid-state architecture. researchgate.net

Table 2: Typical QTAIM Parameters for Different Interaction Types Found in Heterocyclic Systems

Interaction TypeElectron Density (ρ_b) (a.u.)Laplacian (∇²ρ_b) (a.u.)Total Energy Density (H_b) (a.u.)Nature of Interaction
C-C (aromatic)~0.25 - 0.30< 0< 0Covalent (Shared)
C=O~0.35 - 0.45< 0< 0Covalent (Shared)
C-H···O~0.005 - 0.025> 0≈ 0 or slightly > 0Non-covalent (Closed-shell)
π···π stacking~0.002 - 0.010> 0≈ 0Non-covalent (Closed-shell)

This table provides representative values for different types of chemical interactions. Actual calculated values for this compound would depend on the specific computational method and basis set used.

Stabilization Energy Calculations

Theoretical calculations, particularly those using Density Functional Theory (DFT), can quantify the strength of the non-covalent interactions that stabilize molecular assemblies. researchgate.net The stabilization energy (or interaction energy) is typically calculated by comparing the total energy of a molecular dimer or cluster with the sum of the energies of the individual isolated molecules (monomers).

E_stabilization = E_dimer – 2 * E_monomer

A negative stabilization energy indicates that the formation of the dimer is an energetically favorable process. This method is often used in conjunction with Hirshfeld surface analysis and QTAIM to assign a specific energy value to the interactions identified by those methods.

For instance, in a study on thiochromene-based oxahelicenes, DFT calculations were used to estimate the stabilization energies associated with weak C–H···N, C–H···π, and π···π interactions, yielding values in the range of -30 to -33 kJ/mol for specific dimeric arrangements. Similar calculations on 3-((alkylamino)methylene)-2-thioxothiochroman-4-one derivatives have been used to determine the energetics of reaction pathways, showing some processes to be highly exergonic with stabilization energies of up to -43.42 kcal/mol (-181.7 kJ/mol). acs.org

For this compound, one could compute the stabilization energies for various possible dimeric arrangements, such as those formed by C–H···O hydrogen bonds involving the carbonyl group or π-π stacking of the bicyclic ring system. These calculations would provide a quantitative measure of the relative importance of different intermolecular forces in its crystal lattice.

Applications of Thiochromen 2 One in Materials Science and Advanced Technologies

Optoelectronic Applicationsontosight.airsc.org

The unique electronic and optical characteristics of the thiochromen-2-one scaffold make it a compound of interest for applications in the field of optoelectronics. ontosight.airsc.org Its structure lends itself to the development of novel materials for devices that interact with light and electricity. ontosight.ai The photophysical behavior of thiochromene derivatives facilitates their use in creating materials for optoelectronic devices. rsc.org

This compound's parent compounds, coumarins, have been extensively studied and used as laser dyes. researchgate.net The introduction of sulfur into the coumarin (B35378) structure to form thio-substituted coumarins, including this compound, has led to compounds that are utilized in the dye industry. iucr.org The characteristic photophysical properties of thiochromenes, such as efficient biomolecular photoreactions in solution, support their application in the development of new laser dyes. rsc.org Laser dyes are crucial components in certain types of lasers, where the dye solution is used as the gain medium. The specific wavelengths of light absorbed and emitted by these dyes determine the laser's output color.

Thiochromene derivatives are recognized for their utility in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org OLEDs are devices that emit light in response to an electric current, where the emissive layer is a film of organic compounds. wikipedia.org The performance of an OLED is heavily dependent on the materials used in its active layers. beilstein-journals.org Thiochromenes contribute to this field due to their favorable photophysical properties, which are essential for efficient light emission. rsc.org The development of materials like thiochromenes is part of the broader research effort to create efficient and durable OLEDs for displays and lighting. frontiersin.orgtcichemicals.com

OLED Performance Metrics for a Thienothiophene-based Emitter beilstein-journals.orgValue
Maximum Power Efficiency 6.70 lm/W
Maximum Current Efficiency 10.6 cd/A
Maximum External Quantum Efficiency 4.61%
Turn-on Voltage 2.9 V
Emission Wavelength (λEL) 512 nm
CIE Coordinates (0.16, 0.51)

Laser Dyes

Fluorescent Probes

The inherent fluorescence of the this compound structure makes it an excellent scaffold for designing fluorescent probes. rsc.org These probes are small molecules that signal the presence of specific analytes through a change in their fluorescence properties. mdpi.com Derivatives of thiochromenone have been developed as highly sensitive and selective fluorescent probes for various substances.

For instance, a trisubstituted thiochromenone derivative, TTPA-TC, was designed as a fluorescent probe for detecting hypochlorous acid (HClO). researchgate.net This probe exhibits intense yellow fluorescence and has aggregation-induced emission (AIE) characteristics. researchgate.net It demonstrates a rapid response time of less than 30 seconds and a low detection limit. researchgate.net Similarly, other thiochromene-based probes have been synthesized for detecting biologically important molecules like hydrogen sulfide (B99878) (H₂S). nih.gov

Below is a table summarizing the properties of a thiochromenone-based fluorescent probe for hypochlorous acid.

PropertyValue
Analyte Hypochlorous Acid (HClO)
Probe Name TTPA-TC
Response Time < 30 seconds
Stokes Shift 184 nm
Detection Limit 0.223 µM

Table based on data for the fluorescent probe TTPA-TC. researchgate.net

Another thiochromene-based near-infrared (NIR) fluorescent probe, DMT, was developed for the rapid detection of hydrogen sulfide. nih.gov This probe showed a significant fluorescence enhancement in the presence of H₂S. nih.gov

PropertyValue
Analyte Hydrogen Sulfide (H₂S)
Probe Name DMT
Response Time 10 seconds
Stokes Shift 94 nm
Detection Limit 0.1623 µM
Fluorescence Enhancement ~60-fold

Table based on data for the fluorescent probe DMT. nih.gov

Second Harmonic Generation (SHG) Effects in Crystalline Forms

This compound is a notable candidate for applications involving second harmonic generation (SHG). researchgate.net SHG is a nonlinear optical process where two photons of the same frequency interact with a nonlinear material and are converted into a single new photon with twice the frequency. wikipedia.org A critical requirement for a material to exhibit SHG effects is that it must crystallize in a noncentrosymmetric space group. iucr.org

Detailed structural analysis has revealed that this compound crystallizes in the noncentrosymmetric space group Pc. iucr.org This structural property, combined with a state-dependent variation in its static dipole moment, makes it a highly active material for nonlinear optics (NLO). iucr.org Preliminary measurements on powder samples of this compound have confirmed high SHG activity. iucr.org This positions the compound as a promising material for frequency doubling of lasers and other applications in nonlinear optics. researchgate.netwikipedia.org

CompoundCrystal System PropertySignificance
This compound Crystallizes in the noncentrosymmetric space group Pc. iucr.orgFulfills a key requirement for SHG activity. iucr.org
Thio-substituted coumarins Exhibit state-dependent variation in static dipole moment. iucr.orgContributes to high activity as a nonlinear optical material. iucr.org

Advanced Analytical Techniques for the Characterization and Study of Thiochromen 2 One

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of thiochromen-2-one, offering insights into its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. ontosight.ai

In ¹H NMR spectroscopy of the parent this compound, the protons on the heterocyclic and benzene (B151609) rings resonate at characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals are observed as distinct multiplets and doublets. The coupling constants (J values) between adjacent protons are crucial for assigning their relative positions in the structure. acs.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon (C=O) typically appears significantly downfield. The chemical shifts of the aromatic and vinylic carbons provide a complete picture of the carbon skeleton. oregonstate.edu The presence of substituents on the this compound ring system leads to predictable changes in the NMR spectra, which is invaluable for identifying newly synthesized derivatives. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-36.47 (d, J = 10.6 Hz)124.2
H-47.63 (d, J = 10.6 Hz)143.8
H-57.54 (d, J = 7.7 Hz)126.1
H-67.31 (t, J = 7.3 Hz)125.9
H-77.47–7.35 (m)126.5
H-87.47–7.35 (m)129.9
C-2-185.4
C-4a-131.6
C-8a-137.6

Note: NMR data can be influenced by the solvent and the specific experimental conditions. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the most prominent absorption band in the IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the thiopyranone ring. beilstein-journals.org This peak is typically strong and appears in the characteristic region for conjugated ketones. Other bands corresponding to C=C stretching of the aromatic and heterocyclic rings, as well as C-H bending and stretching vibrations, are also observed, providing a unique spectroscopic fingerprint for the molecule. beilstein-journals.orgcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. escholarship.org The UV-Vis spectrum of this compound exhibits distinct absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation in the this compound system results in absorption in the UV and sometimes the visible region of the electromagnetic spectrum. beilstein-journals.orgmsu.edu The position and intensity of the absorption maxima (λmax) are sensitive to the solvent and the presence of substituents on the ring system, making UV-Vis spectroscopy a useful tool for studying the electronic properties of these compounds. researchgate.net

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique used to study the fluorescent properties of molecules. While not all this compound derivatives are inherently fluorescent, some exhibit fluorescence upon excitation with UV or visible light. The technique is particularly useful in the analysis of thiamine (B1217682) (Vitamin B1), which can be oxidized to the highly fluorescent thiochrome (B1210408). rsc.orgnih.govmdpi.com This reaction forms the basis for many fluorimetric assays. rsc.orgnih.gov The excitation and emission wavelengths, as well as the quantum yield, are key parameters measured in fluorimetry. The fluorescence properties of thiochrome are well-documented, with excitation and emission maxima around 375 nm and 440 nm, respectively. rsc.orgresearchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ontosight.ai It is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure by analyzing its fragmentation patterns. Electron Ionization Mass Spectrometry (EIMS) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. acs.org The resulting mass spectrum shows a molecular ion peak corresponding to the intact molecule and several fragment ions that provide structural clues. nih.gov

Hyphenated techniques, which combine a separation method with mass spectrometry, are particularly powerful for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Tandem Mass Spectrometry (LC-MS/MS) , are widely used for the separation, identification, and quantification of this compound and its metabolites in various matrices. bham.ac.ukmeasurlabs.comcreative-proteomics.com In LC-MS, the sample is first separated by High-Performance Liquid Chromatography (HPLC), and the eluting components are then introduced into the mass spectrometer for detection. measurlabs.com LC-MS/MS adds another layer of specificity and sensitivity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. creative-proteomics.comnih.gov This technique is invaluable for trace-level analysis. creative-proteomics.com

Chromatographic Methods (e.g., HPLC, HPTLC)

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for its quantitative analysis in various samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. nih.govijrpc.comtsijournals.com In a typical Reverse-Phase HPLC (RP-HPLC) method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. ijrpc.comtsijournals.com By adjusting the composition of the mobile phase, separation of compounds with different polarities can be achieved. Detection is often performed using a UV detector set at a wavelength where the compound of interest absorbs strongly. ijrpc.comtsijournals.com HPLC is also the separation method of choice for hyphenation with mass spectrometry (LC-MS). nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, leading to high throughput and reduced analysis time. researchgate.netcamag.com For the analysis of this compound, a sample is applied to a thin layer of adsorbent (like silica (B1680970) gel) on a glass or aluminum plate. The plate is then developed in a chamber with a suitable mobile phase, which separates the components of the sample based on their differential partitioning between the stationary and mobile phases. researchgate.netturkjps.org The separated spots can be visualized under UV light and quantified by densitometry. turkjps.org

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. Studies on this compound and its analogues have utilized this method to confirm molecular structures, understand packing arrangements, and correlate structural features with physical properties.

The crystal structure of the parent compound, 2H-thiochromen-2-one, has been determined to be monoclinic, crystallizing in the non-centrosymmetric space group Pc at room temperature. researchgate.netiucr.orgresearchgate.net The molecule is noted to be essentially planar. researchgate.netiucr.org This planarity and the non-centrosymmetric nature of its crystal lattice make it a candidate for second harmonic generation (SHG), a property relevant to non-linear optical materials. researchgate.netiucr.org

Similarly, the crystal structure of the related compound 2H-thiochromene-2-thione, also known as dithiocoumarin, has been elucidated. snu.edu.inresearchgate.net This molecule is also essentially planar, and its crystal structure is stabilized by intermolecular S⋯S and C—H⋯π interactions. snu.edu.inresearchgate.net X-ray diffraction studies on this compound were conducted at a low temperature of 90 K to obtain high-resolution electron density data. researchgate.net

The utility of X-ray crystallography extends to more complex derivatives. For instance, the technique has been employed to unequivocally confirm the skeletal structure and regioselectivity of thiochromeno[4,3-b]pyridine derivatives synthesized under high pressure. acs.org It has also been crucial in corroborating the stereochemistry of novel spiropyrrolidines that incorporate a thiochroman-4-one (B147511) moiety. bohrium.com These studies underscore the indispensable role of X-ray diffraction in validating synthetic products and providing foundational structural data for structure-activity relationship (SAR) analyses. rsc.org

Table 1: Crystallographic Data for this compound and a Related Derivative

Compound NameFormulaCrystal SystemSpace GroupTemperature (K)Reference
2H-Thiochromen-2-oneC₉H₆OSMonoclinicPc293 iucr.org
2H-Thiochromene-2-thioneC₉H₆S₂OrthorhombicPca2₁90 researchgate.net

Electrochemical Methods

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules and for elucidating reaction mechanisms. These methods have been applied to this compound derivatives to facilitate novel syntheses and to characterize their electronic behavior.

A significant application has been in the electrochemical synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives. researchgate.netnih.gov In this work, cyclic voltammetry was used to study the electrochemical oxidation of various catechols in the presence of 4-mercaptocoumarin, which acts as a nucleophile. researchgate.netnih.gov The studies were conducted in a water/acetonitrile mixture using a carbon rod electrode. nih.gov The voltammetric data helped to establish an EC (electrochemical-chemical) mechanism for the one-pot synthesis, where the catechol is first oxidized at the electrode, followed by a chemical reaction with the 4-mercaptocoumarin. researchgate.netnih.gov

Further research has explored the redox properties of more complex systems like chromeno-oxadithiin and chromeno disulfide derivatives. researchgate.net Cyclic voltammetry studies of these compounds revealed that most exhibit one quasi-reversible redox couple alongside an irreversible reduction peak, with the charge transfer process being under diffusion control. researchgate.net The investigation of various thioxanthone derivatives by cyclic voltammetry has also been performed to characterize their redox behavior for applications in materials science. researchgate.net These studies demonstrate the capacity of electrochemical methods to probe the electron-donating or -accepting nature of this compound-based scaffolds, which is crucial for designing molecules with specific electronic properties.

Table 2: Electrochemical Studies of this compound Derivatives

Studied Derivative(s)TechniquePurpose of StudyKey FindingsReference
4-(dihydroxyphenylthio)-2H-chromen-2-oneCyclic VoltammetryMechanistic study for electrochemical synthesisThe reaction proceeds via an EC mechanism involving the oxidation of catechol followed by nucleophilic attack by 4-mercaptocoumarin. researchgate.netnih.gov
Chromeno-oxadithiin and chromeno disulfide derivativesCyclic VoltammetryInvestigation of redox propertiesMost compounds exhibited one quasi-reversible redox couple and one irreversible reduction peak. The process was under diffusion control. researchgate.net

Future Perspectives and Emerging Research Directions for Thiochromen 2 One

Exploration of Novel Synthetic Pathways

The synthesis of thiochromen-2-ones and related thiochromenes has traditionally faced challenges, including the potential for undesired by-products and side reactions that can complicate purification and lower yields. rsc.org This has spurred the development of novel and more efficient synthetic strategies.

Recent advancements have focused on both transition metal-catalyzed reactions and organocatalytic approaches. rsc.org For instance, a concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.gov This method utilizes a catalyst system of a Lewis acid and palladium(II) with XPhos as a ligand, offering a flexible route to a variety of functionally substituted thiochromone (B8434766) scaffolds. nih.gov Another innovative approach involves a one-pot synthesis of thiochromene-3-carboxylate derivatives using p-toluene sulfonic acid (PTSA) and tetramethylguanidine (TMG). rsc.org

Other notable modern synthetic methodologies include:

Intramolecular Cyclization: Friedel-Crafts type intramolecular cyclization of precursor molecules remains a viable method. mdpi.com

Cascade Reactions: Efficient synthesis of 2H-3-nitro-thiochromenes has been achieved through a cascade reaction starting from o-bromobenzaldehydes and β-nitrostyrenes with sodium sulfide (B99878) nonahydrate as an economical sulfur source. researchgate.net

Multicomponent Reactions: A one-pot, three-component reaction has been developed to synthesize spiro thiochromene–oxindole derivatives using taurine (B1682933) as an eco-friendly bio-organic catalyst in water. nih.gov

Gold-Catalyzed Synthesis: Gold catalysis has emerged as a valuable tool for the stereoselective synthesis of indeno[2,1-b]thiochromene derivatives. acs.org

These novel pathways aim to improve yield, purity, and structural diversity, opening up new possibilities for the creation of thiochromen-2-one libraries for further research. rsc.orgacs.org

Design and Development of Next-Generation Analogues

The design and synthesis of novel this compound analogues are driven by the quest for enhanced biological activity and novel applications. The structural versatility of the thiochromene scaffold allows for extensive modification to fine-tune its properties. rsc.orgnih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation analogues. For instance, the introduction of specific substituents can significantly impact the biological efficacy of thiochroman-4-one (B147511) derivatives. In one study, fluorine substitution at the C-6 position of thiochroman-4-one derivatives was found to increase leishmanicidal activity. mdpi.com Another study on thiochroman-based derivatives as fungicides revealed that compounds containing an oxime fragment showed promising antifungal activity. bohrium.com

Key areas of focus in the development of new analogues include:

Bioisosteric Replacement: Applying concepts like isosteric replacement, researchers have designed thiochroman (B1618051) 1,1-dioxides as positive allosteric modulators of AMPA receptors, based on the activity of 1,2,4-benzothiadiazine 1,1-dioxides. nih.gov

Hybrid Molecules: The creation of hybrid molecules that combine the thiochromene scaffold with other pharmacologically active moieties is a promising strategy. For example, thiochromenes have been hybridized with pyrazole (B372694), oxazole, and pyrimidine (B1678525) rings to create novel antimicrobial agents. researchgate.net

Diverse Libraries: The development of flexible synthetic methodologies allows for the creation of diverse libraries of thioflavone and thiochromone derivatives for pharmaceutical research. acs.org This includes the synthesis of 2-heteroaryl thioflavone analogues. acs.org

These efforts are continually expanding the chemical space of this compound derivatives, paving the way for the discovery of new therapeutic agents and materials. researchgate.net

Advanced Mechanistic Elucidations for Biological Activities

A deeper understanding of the mechanisms by which this compound and its derivatives exert their biological effects is essential for their rational design and application. Current research is focused on elucidating the molecular targets and pathways involved in their various activities, which include anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai

For example, some this compound derivatives have been investigated for their potential to inhibit the growth of cancer cells by inducing apoptosis. ontosight.ai The specific molecular interactions that lead to these effects are a key area of investigation. In the context of leishmanicidal activity, vinyl sulfone derivatives of thiochroman-4-one are thought to act by inhibiting cysteine proteases through a nucleophilic attack. nih.gov

Mechanistic studies often involve a combination of experimental and computational approaches. For instance, in silico docking studies have been used to predict the binding of thiochromene derivatives to specific enzymes, such as dihydropteroate (B1496061) synthase in bacteria, to understand their antimicrobial action. researchgate.net The anti-inflammatory activity of spiro thiochromene–oxindoles has been investigated through their binding affinities with the cyclooxygenase-2 (COX-2) protein. nih.gov

The ability of thiochromenes to modulate key signaling pathways, such as the ERK-MAPK pathway in cancer cells, is also an area of active research. nih.gov A comprehensive understanding of these mechanisms will be critical for optimizing the therapeutic potential of this class of compounds.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly important in the study of this compound and its derivatives. In silico methods, such as Density Functional Theory (DFT) calculations and molecular docking, are powerful tools for predicting molecular properties, understanding reaction mechanisms, and identifying potential biological targets. mdpi.comresearchgate.net

Computational studies have been employed to:

Investigate Molecular Structure and Reactivity: DFT calculations have been used to analyze the optimized molecular structures and HOMO-LUMO energy gaps of thiochromanone-containing spiropyrrolidines, providing insights into their reactivity and biological activity. rsc.orgmdpi.com

Predict Binding Interactions: Molecular docking simulations have been used to study the binding of thiochromene derivatives to the active sites of enzymes like MARK4, which is implicated in hepatocellular carcinoma. frontiersin.org

Analyze Non-covalent Interactions: Hirschfeld surface analysis and fingerprint plots have been used to provide a comparative picture of the modes of non-covalent interactions in newly synthesized thiochromene-based oxathiahelicenes. rsc.org

Rationalize Stereochemical Outcomes: Quantum chemical calculations have been performed to understand the stereochemistry of synthesized spiropyrrolidines. mdpi.com

These computational predictions are then validated and complemented by experimental data from techniques such as NMR spectroscopy and X-ray crystallography. mdpi.comresearchgate.net This integrated approach allows for a more comprehensive understanding of the structure-property-activity relationships of this compound derivatives, accelerating the discovery and development of new compounds with desired functionalities. semanticscholar.org

Expanding Applications in Materials Science

The unique photophysical and electronic properties of this compound and its derivatives make them attractive candidates for applications in materials science. ontosight.ai The presence of the sulfur atom in the heterocyclic ring imparts distinct characteristics compared to their oxygen-containing coumarin (B35378) counterparts, leading to potential uses in the development of novel dyes, pigments, and optoelectronic devices. ontosight.aiacs.org

Research in this area is exploring the potential of thiochromenes in:

Organic Light-Emitting Diodes (OLEDs): The characteristic photophysical behavior of thiochromenes, such as slow photodegradation and efficient biomolecular photoreaction in solution, suggests their utility in the development of OLEDs. rsc.org

Fluorescent Probes: The fluorescence properties of thiochromene derivatives make them candidates for use as fluorescent probes in various sensing applications. rsc.org

Laser Dyes: The photostability of thiochromenes is a desirable characteristic for their potential application as laser dyes. rsc.org

The synthesis of thiochromene-based oxathiahelicenes, which are chiral, screw-shaped molecules, opens up possibilities for their use in chiroptical materials and asymmetric catalysis. rsc.org The ability to tune the electronic and optical properties of this compound derivatives through synthetic modifications will be key to realizing their full potential in the field of materials science. ontosight.ai

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Thiochromen-2-one, and how can reaction conditions be systematically optimized to improve yield?

  • Methodological Answer : Begin with a literature review of reported syntheses (e.g., cyclization of thiophenol derivatives or sulfur insertion via nucleophilic substitution). Optimize parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Characterize products via 1^1H/1313C NMR, HPLC, and melting point analysis to confirm purity. Track yield variations using statistical tools like ANOVA to identify significant factors .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Prioritize NMR for structural elucidation (noting sulfur-induced deshielding effects). Pair with mass spectrometry (HRMS) for molecular weight confirmation. Use reverse-phase HPLC with UV detection for purity assessment (>95%). Cross-validate results with X-ray crystallography when crystalline derivatives are obtainable .

Q. How can researchers design initial biological activity screens for this compound analogs?

  • Methodological Answer : Select target-specific assays (e.g., enzyme inhibition for kinase targets) with positive/negative controls. Use dose-response curves (IC50_{50}/EC50_{50}) and triplicate measurements to ensure reproducibility. Apply cheminformatics tools (e.g., molecular docking) to prioritize analogs for synthesis .

Advanced Research Questions

Q. How can contradictory data in this compound’s reported biological activities be resolved?

  • Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines. Compare assay conditions (cell lines, concentrations, controls) across studies. Perform meta-analysis using fixed/random-effects models to quantify heterogeneity. Validate key findings via independent replication studies .

Q. What strategies are effective for elucidating the reaction mechanism of this compound formation under catalytic conditions?

  • Methodological Answer : Employ kinetic studies (e.g., rate determination via in-situ IR/NMR) and isotopic labeling (e.g., 34^{34}S) to trace sulfur incorporation. Use computational tools (DFT calculations) to model transition states and identify rate-limiting steps. Correlate experimental and theoretical data to propose a unified mechanism .

Q. How can researchers leverage machine learning to predict this compound’s physicochemical properties?

  • Methodological Answer : Curate a dataset of experimental properties (logP, solubility, melting points) from peer-reviewed literature. Train models (e.g., random forest, neural networks) using molecular descriptors (Morgan fingerprints, QSAR parameters). Validate predictions via leave-one-out cross-validation and external test sets .

Methodological Considerations

  • Data Reproducibility : Document experimental protocols in detail (e.g., solvent batch, equipment calibration) and deposit raw data in open-access repositories (e.g., Zenodo) .
  • Ethical Compliance : Ensure all biological studies follow institutional ethics guidelines, including proper disposal of hazardous intermediates .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay expertise to address complex research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.